molecular formula C17H20N2O2S B2972753 2-amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 312948-98-4

2-amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2972753
CAS No.: 312948-98-4
M. Wt: 316.42
InChI Key: RRAQZGYEVGMRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound designed for scientific research and development. This substance belongs to a class of compounds based on the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold, which serves as a key precursor in medicinal chemistry . The core structure is characterized by a planar thiophene ring fused to a cyclohexene ring, which can exhibit disorder and adopt a half-chair conformation . Research Applications and Value: The primary research value of this compound lies in its role as a synthetic intermediate for the development of more complex heterocyclic systems. Specifically, azomethine derivatives of the parent scaffold (2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) can undergo heterocyclization reactions to form 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones . These pyrimidine derivatives are of significant interest in pharmacological research for their potential as tyrosinase inhibitors, which may be applicable in the study of skin hyperpigmentation disorders . Furthermore, structural analogs containing the benzothiophene core are investigated as novel antitubulin agents in anticancer research, demonstrating cytotoxicity against a range of human cancer cell lines . The specific substitution pattern on this compound, featuring a 2-methoxyphenyl group and a methyl group on the cyclohexene ring, is designed to modulate its electronic properties, lipophilicity, and binding interactions with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies. Handling and Usage: This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-10-7-8-11-14(9-10)22-16(18)15(11)17(20)19-12-5-3-4-6-13(12)21-2/h3-6,10H,7-9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQZGYEVGMRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 312948-98-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₂S
Molecular Weight316.43 g/mol
CAS Number312948-98-4
MDL NumberMFCD01177000
Hazard InformationIrritant

1. Anticholinesterase Activity

Recent studies have highlighted the potential of this compound as an anticholinesterase agent , which is crucial in the treatment of Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Specifically, some derivatives showed better potency than the standard drug donepezil, indicating their potential for cognitive enhancement therapies .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant properties . Research indicates that it can effectively scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, potentially offering protective effects against neurodegenerative diseases .

3. Anti-inflammatory Effects

Studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its utility in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to the active sites of AChE and BChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission.
  • Free Radical Scavenging : The presence of methoxy and amino groups facilitates electron donation and stabilization of free radicals.
  • Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation, although specific pathways remain to be elucidated.

Study 1: Anticholinesterase Activity Evaluation

In a comparative study assessing various derivatives for AChE inhibition:

  • Compound : this compound
  • IC₅₀ Value : Demonstrated an IC₅₀ value significantly lower than donepezil at comparable concentrations.

Study 2: Antioxidant Efficacy in Neuroprotection

A cellular model was used to evaluate oxidative stress:

  • Treatment : Cells treated with varying concentrations of the compound.
  • Results : A marked reduction in malondialdehyde levels was observed alongside increased glutathione levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in the substituents on the phenyl ring or the tetrahydrobenzothiophene core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) logP Solubility (LogSw)
2-Amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-OCH₃ C₁₇H₂₀N₂O₂S 316.42 ~4.0* Not reported
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-F C₁₆H₁₇FN₂OS 304.38 3.8† -4.85‡
2-Amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-Br C₁₆H₁₇BrN₂OS 365.29 4.78 -4.85
2-Amino-N-(4-ethylphenyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-C₂H₅; 6-C(CH₃)₃ C₂₁H₂₈N₂OS 356.53 5.2* Not reported
2-Amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide H (phenyl) C₁₆H₁₈N₂OS 286.39 3.5* Not reported

*Estimated using similar analogs; †Calculated via DFT ; ‡Predicted for fluorophenyl analog .

Crystallographic and Computational Insights

  • Fluorophenyl Analog : X-ray diffraction and Hirshfeld surface analysis reveal intermolecular N–H···O and C–H···F interactions stabilizing the crystal lattice. DFT calculations (B3LYP/6-31G(d,p)) correlate well with experimental bond lengths (R² = 0.969) and angles (R² = 0.952) .

Pharmacological Potential and Limitations

  • Antiparasitic and Antimicrobial Libraries : The bromophenyl derivative is included in antiparasite screening libraries, though specific activity data are pending verification .
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Br, -F) increase logP and may enhance target binding via hydrophobic interactions.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (HFIP, CH₂Cl₂) enhance reaction efficiency.
  • Catalyst Use : Molecular sieves improve moisture-sensitive reactions.
  • Purification : Gradient elution (e.g., methanol-water) in HPLC minimizes byproduct contamination.

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., methoxyphenyl at δ 3.8 ppm for OCH₃; tetrahydrobenzothiophene protons at δ 1.5–2.8 ppm) .
  • HRMS-ESI : Validate molecular weight (e.g., calculated m/z 390.1370 vs. observed 390.1370) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .

Q. Data Interpretation Example :

TechniqueKey SignalsStructural Confirmation
¹³C NMR168 ppm (amide carbonyl)Confirms carboxamide linkage
HRMS[M+H]⁺ = 390.1370Verifies molecular formula

Advanced: How can researchers resolve discrepancies in reported synthetic yields across studies?

Answer:
Discrepancies (e.g., 22% vs. 67% yields) arise from:

  • Reagent Purity : Anhydrous conditions (e.g., molecular sieves in ) vs. ambient moisture exposure.
  • Catalytic Efficiency : Use of HFIP (polar solvent) vs. CH₂Cl₂ (nonpolar) affects reaction kinetics .
  • Workup Methods : Preparative chromatography vs. recrystallization impacts recovery.

Q. Mitigation Strategies :

  • Conduct control experiments with identical reagents/purification methods.
  • Use kinetic modeling to identify rate-limiting steps (e.g., acylation vs. cyclization).

Advanced: What strategies are employed to study structure-activity relationships (SAR) for derivatives?

Answer:
SAR studies focus on:

  • Core Modifications : Introduce substituents (e.g., tert-butyl, trifluoromethyl) to assess steric/electronic effects .
  • Acyl Chain Variation : Replace succinic anhydride with glutaric or maleic anhydride to alter hydrophobicity .
  • Bioactivity Assays : Compare antibacterial IC₅₀ values against structural analogs (e.g., compound 23: IC₅₀ = 8 μM vs. compound 25: IC₅₀ = 32 μM) .

Q. Example SAR Table :

DerivativeSubstituentBioactivity (IC₅₀)
Compound 236-Phenyl8 μM
Compound 256-tert-Butyl32 μM
Compound 263-Carbamoylpropionyl45 μM

Advanced: How to design in vitro assays to evaluate biological activity?

Answer:
Stepwise Protocol :

Target Selection : Prioritize antibacterial targets (e.g., bacterial membrane integrity ).

Compound Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity.

Dose-Response Curves : Use microdilution assays (e.g., 96-well plates) with bacterial strains (e.g., S. aureus).

Mechanistic Studies :

  • Membrane Permeability : Propidium iodide uptake assays.
  • Enzyme Inhibition : Measure target enzyme activity (e.g., β-lactamase) post-treatment .

Validation : Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) for statistical significance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.